8,11,14-Eicosatriynoic Acid

Descripción general

Descripción

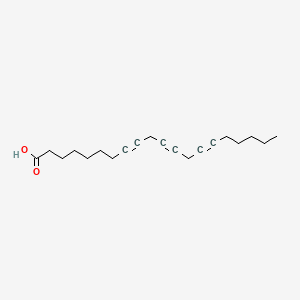

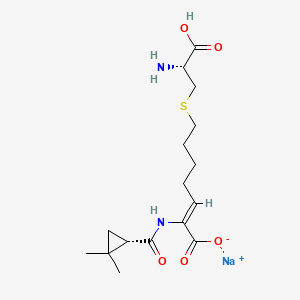

8,11,14-Eicosatriynoic Acid is a 20-carbon fatty acid . It is also known as 8,11,14-Icosatriynoic acid .

Molecular Structure Analysis

The molecular formula of 8,11,14-Eicosatriynoic Acid is C20H34O2 . Its molecular weight is 306.4828 .Chemical Reactions Analysis

8,11,14-Eicosatriynoic Acid is known to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Aplicaciones Científicas De Investigación

Application in Marine Biology

Scientific Field

Summary of the Application

The fatty acid 8,11,14-Eicosatriynoic acid has been found to induce spawning in the male lugworm Arenicola Marina . This is a significant discovery as it is the first description of a hormone in the annelids, for which both the chemical structure and the endocrine role are known .

Methods of Application

The induction of spawning was achieved in vivo by injecting 8,11,14-eicosatriynoic acid into sexually mature individuals . Spawning in male A. marina occurs following the injection of prostomial homogenate or 8,11,14-eicosatriynoic acid into the coelomic cavity of sexually mature specimens .

Application in Biochemistry

Scientific Field

Summary of the Application

8,11,14-Eicosatriynoic Acid has been identified as an inhibitor of prostaglandin, leukotriene biosynthesis, and arachidonic acid-induced platelet aggregation .

Methods of Application

The application of 8,11,14-Eicosatriynoic Acid in this context is typically through its introduction into a biochemical system where it acts to inhibit certain biochemical processes .

Results or Outcomes

8,11,14-Eicosatriynoic Acid has been found to block human 12-lipoxygenase (12-LO), cyclooxygenase (COX), and 5-lipoxygenase (5-LO) with IC50 values of 0.46 μM, 14 μM, and 25 μM, respectively .

Application in Analytical Chemistry

Scientific Field

Summary of the Application

8,11,14-Eicosatriynoic acid may be used as an analytical reference standard for the determination of the analyte in plant species and biological matrices .

Methods of Application

The application of 8,11,14-Eicosatriynoic Acid in this context is typically through its introduction into a chromatography-based technique for the determination of the analyte .

Results or Outcomes

The use of 8,11,14-Eicosatriynoic Acid as an analytical reference standard allows for accurate and precise measurement of this compound in various biological matrices .

Application in Inflammation Research

Scientific Field

Summary of the Application

8,11,14-Eicosatriynoic Acid is an inhibitor of prostaglandin and leukotriene biosynthesis as well as arachidonic acid-induced platelet aggregation . It inhibits cyclooxygenase (IC50 = 14 µM), human 12-lipoxygenase (IC50 = 0.46 µM), 5-lipoxygenase (IC50 = 25 µM) and the actions of slow-reacting substance of anaphylaxis (SRS-A) (IC50 = 10 µM) .

Methods of Application

The application of 8,11,14-Eicosatriynoic Acid in this context is typically through its introduction into a biochemical system where it acts to inhibit certain biochemical processes .

Results or Outcomes

The use of 8,11,14-Eicosatriynoic Acid in inflammation research has shown its potential as a therapeutic agent in the treatment of inflammatory diseases .

Application in Protein Inhibition

Scientific Field

Summary of the Application

8,11,14-Eicosatriynoic Acid is known to be a Cox, 12-LO, and 5-LO inhibitor . This means it can inhibit certain proteins that play a role in various biological processes, including inflammation and pain perception .

Methods of Application

The application of 8,11,14-Eicosatriynoic Acid in this context is typically through its introduction into a biochemical system where it acts to inhibit certain proteins .

Results or Outcomes

The use of 8,11,14-Eicosatriynoic Acid in protein inhibition research has shown its potential as a therapeutic agent in the treatment of conditions related to these proteins, such as inflammation .

Application in Lipid Biochemistry

Scientific Field

Summary of the Application

8,11,14-Eicosatriynoic Acid is a type of fatty acid that plays a role in various lipid biochemistry processes . It is involved in the Cyclooxygenase Pathway and Lipoxygenase Pathways, which are important for the production of certain types of lipids .

Methods of Application

The application of 8,11,14-Eicosatriynoic Acid in this context is typically through its introduction into a biochemical system where it participates in lipid biochemistry processes .

Results or Outcomes

The use of 8,11,14-Eicosatriynoic Acid in lipid biochemistry research has contributed to our understanding of lipid metabolism and the role of lipids in health and disease .

Propiedades

IUPAC Name |

icosa-8,11,14-triynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-5,8,11,14-19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLIWTBTVOPGCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCC#CCC#CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8,11,14-Eicosatriynoic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3,4-Dihydro-1H-2-benzopyran-1-YL)ethyl]-4-(4-fluorophenyl)piperazine dihydrochloride](/img/structure/B1662322.png)

![1-(2,4-dichlorophenyl)-6-methyl-N-(1-piperidinyl)-4H-indeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1662324.png)

![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1662325.png)

![1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride](/img/structure/B1662326.png)